[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL is a heterocyclic compound that contains both boron and nitrogen within its structure. This compound is classified under the broader category of oxaboroles, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the boron atom in the structure contributes to unique reactivity and properties that make oxaboroles valuable in drug development.
The compound can be sourced from various chemical suppliers and is part of ongoing research due to its pharmacological significance. Oxaboroles, including [1,2]oxaborolo[3,4-C]pyridin-1(3H)-OL, are often synthesized for their potential as drug candidates targeting specific biological pathways, particularly in the treatment of diseases like tuberculosis and cancer .
The synthesis of [1,2]oxaborolo[3,4-C]pyridin-1(3H)-OL typically involves several key steps:
The reaction conditions usually include solvents like dioxane or N,N-dimethylformamide, temperatures ranging from ambient to elevated conditions, and specific catalyst loading to optimize yield and selectivity. Yields can vary but are often reported around 65% to 80% depending on the reaction conditions used .
The molecular formula for [1,2]oxaborolo[3,4-C]pyridin-1(3H)-OL is C7H7BNO2. The structure features a boron atom integrated into a pyridine ring system, which enhances its chemical reactivity.
The reactivity of [1,2]oxaborolo[3,4-C]pyridin-1(3H)-OL includes:
These reactions are essential for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for compounds like [1,2]oxaborolo[3,4-C]pyridin-1(3H)-OL often involves:
Data from studies indicate that modifications in the oxaborole scaffold can significantly impact potency and selectivity against target enzymes .
Relevant data suggest that these properties contribute significantly to its potential applications in medicinal chemistry.
[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL has garnered attention for its potential applications in:
Its versatility makes it a valuable compound in both academic research and pharmaceutical development.
[1,2]Oxaborolo[3,4-c]pyridin-1(3H)-ol features a tricyclic framework where a boron-containing oxaborole ring is annulated to the [3,4-c] position of a pyridine moiety. This fusion creates a planar, conjugated 10-π-electron system (C₆H₆BNO₂, MW 134.93 g/mol) [1] [2]. The boron atom adopts sp² hybridization, forming two covalent bonds with carbon atoms (B–C bonds at ~1.55 Å) and one coordinate bond with the oxygen of the pendant hydroxyl group (B–O bond ~1.36 Å) [5]. This configuration enables partial delocalization of oxygen's lone pair into boron's empty p-orbital, contributing to aromatic character across the fused rings.
Table 1: Key Structural Parameters of [1,2]Oxaborolo[3,4-c]pyridin-1(3H)-ol
Parameter | Value | Method | Significance |
---|---|---|---|
Molecular Formula | C₆H₆BNO₂ | HRMS | Confirms elemental composition |
Molecular Weight | 134.93 g/mol | Calculated | Consistent with monoisotopic mass |
B–O Bond Length | ~1.36 Å | Computational | Indicates partial double-bond character |
B–C Bond Length | ~1.55 Å | X-ray/NMR | Standard for sp²-hybridized boron |
Ring Fusion Angles | ~120° at fusion points | DFT Studies | Maintains planarity for π-conjugation |
The [3,4-c] fusion pattern distinguishes this isomer from alternatives like [3,4-b] or [4,3-c], which alter the relative positions of nitrogen and boron. This specific connectivity positions the pyridinic nitrogen ortho to the boron atom, facilitating intramolecular electronic interactions. NMR studies reveal significant deshielding of protons adjacent to boron (δ 8.5–9.0 ppm), confirming electron withdrawal by the electrophilic boron center [7]. The tautomeric equilibrium between the 1-ol and 1-one forms (governed by solvent polarity) modulates electron density distribution across the scaffold, with the anionic 1-oxo form enhancing aromaticity in the oxaborole ring [5].
Boron's vacant p-orbital (Lewis acidity) underpins the compound's biological activity, enabling reversible covalent interactions with nucleophilic residues (e.g., serine hydroxyls, histidine imidazoles) in enzyme active sites. The measured pKa of the boron-bound hydroxyl group is ~8.2, indicating significant ionization at physiological pH to form an anionic tetrahedral boronate species [2]. This hydrated form (B–OH₂⁺) is the primary bioactive species responsible for target inhibition.
Table 2: pH-Dependent Reactivity of Boron Center
pH Condition | Dominant Species | Hydration State | Electrophilicity | Target Engagement |
---|---|---|---|---|
<7 | Neutral trigonal planar | Low | Moderate | Weak/reversible inhibition |
7–8 | Mixed trigonal/tetrahedral | Partial | High | Optimal enzyme inhibition |
>9 | Anionic boronate [B–OH]⁻ | Complete | Low | Poor inhibition |
The electrophilicity is finely tunable via ring substituents. Electron-withdrawing groups at C(6) enhance boron's Lewis acidity, accelerating adduct formation with biological nucleophiles. For example, 6-fluoro analogues exhibit 10-fold higher inhibition constants (Ki) for serine proteases compared to unsubstituted derivatives [5]. Conversely, electron-donating groups diminish electrophilicity but may improve membrane permeability of the neutral species. Kinetic studies show millisecond-scale bond formation between boron and catalytic serine in proteases, with dissociation constants (Kd) in the low micromolar range [3]. This reversible covalent mechanism enables prolonged target residence while avoiding irreversible toxicity.
Compared to monocyclic benzoxaboroles, the fused [1,2]oxaborolo[3,4-c]pyridin-1(3H)-ol exhibits enhanced target selectivity due to its hydrogen-bonding capacity and constrained geometry. The pyridinic nitrogen serves as a hydrogen-bond acceptor, enabling bidentate interactions with targets that monocyclic analogues cannot achieve [3]. This is evidenced in antimycobacterial activity where the fused derivative shows >50-fold lower MIC than its benzoxaborole counterpart against Mycobacterium tuberculosis glutamine synthetase [3].
Table 3: Comparative Bioactivity of Fused vs. Monocyclic Analogues
Compound Class | Target Enzyme | IC₅₀ (μM) | Binding Mode | Key Interactions |
---|---|---|---|---|
[1,2]Oxaborolo[3,4-c]pyridine | Fungal Leucyl-tRNA Synthetase | 0.14 | Tetrahedral boronate | Ser-OH coordination, H-bond to pyridine-N |
Benzoxaborole-6-carboxamide | Fungal Leucyl-tRNA Synthetase | 1.7 | Tetrahedral boronate | Ser-OH coordination only |
Pyrrolo[3,4-c]pyridine-1,3-dione | Aldose Reductase | 1.4 | Ionic/covalent (no boron) | Carboxylate-Zn²⁺ interaction |
Pyridin-2-one | HIV Integrase | >10 | Non-covalent | π-Stacking, H-bonding |
Structurally, replacing the oxaborole with a lactam (e.g., pyrrolo[3,4-c]pyridine-1,3-diones) abolishes electrophilic reactivity but introduces new pharmacophores. These lactam derivatives inhibit aldose reductase (IC₅₀ 1.4–2.5 μM) via zinc chelation rather than boron-mediated covalent binding [3]. The oxaborolo-pyridine hybrid also differs fundamentally from pyridin-2-ones, which lack boron and instead inhibit targets like HIV integrase through metal chelation and π-stacking. Activity cliffs occur when substituting boron with carbon: the isosteric 1H-pyrrolo[3,4-c]pyridine loses >90% of antifungal activity despite similar logP, confirming boron's indispensability [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: